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molecular formula C15H9ClO2 B184926 Methanone, 2-benzofuranyl(4-chlorophenyl)- CAS No. 27052-20-6

Methanone, 2-benzofuranyl(4-chlorophenyl)-

Cat. No. B184926
M. Wt: 256.68 g/mol
InChI Key: FQHJAAOLWZILJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747508

Procedure details

2-(4-chlorobenzoyl)benzo[b]furan and 2-(4-bromobenzoyl)-benzo [b]furan: ibid., Ghelardoni, M.; Pestellini, V.; Musante, C.: Gazz. Chim. Ital. 99, 1273 (1969);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[O:12][C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[CH:9]=2)=[O:7])=[CH:4][CH:3]=1.BrC1C=CC(C(C2OC3C=CC=CC=3C=2)=O)=CC=1>>[C:6]([C:8]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[CH:9]=1)(=[O:7])[C:5]1[CH:4]=[CH:3][CH:2]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC3=C(O2)C=CC=C3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC3=C(O2)C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=CC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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